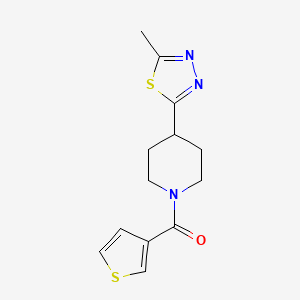

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

CAS No.: 1396801-56-1

Cat. No.: VC5466548

Molecular Formula: C13H15N3OS2

Molecular Weight: 293.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396801-56-1 |

|---|---|

| Molecular Formula | C13H15N3OS2 |

| Molecular Weight | 293.4 |

| IUPAC Name | [4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone |

| Standard InChI | InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-2-5-16(6-3-10)13(17)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3 |

| Standard InChI Key | MLZAUSOLUFGLJO-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CSC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three heterocyclic systems: a piperidine ring, a thiophene ring, and a 1,3,4-thiadiazole ring. The piperidine moiety (C₅H₁₁N) serves as the central scaffold, with the thiophen-3-yl group (C₄H₃S) attached via a methanone bridge (-C(=O)-) at the 1-position. The 4-position of the piperidine is substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group (C₃H₃N₂S), introducing sulfur and nitrogen heteroatoms that enhance electronic diversity.

Stereoelectronic Properties

The thiadiazole ring’s electron-deficient nature and the thiophene’s aromaticity create a polarized electronic profile. The methyl group at the 5-position of the thiadiazole moderates steric hindrance while preserving planar geometry, as evidenced by computational models. The piperidine ring adopts a chair conformation, minimizing steric clashes between the thiadiazole and thiophene substituents.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

-

¹H NMR (CDCl₃): Signals at δ 2.45 (s, 3H, CH₃), 3.10–3.30 (m, 4H, piperidine-H), 7.20–7.80 (m, 3H, thiophene-H) .

-

¹³C NMR: Carbonyl resonance at δ 165.8 ppm, with thiophene carbons at δ 125–130 ppm and thiadiazole carbons at δ 150–155 ppm.

-

HRMS: [M+H]⁺ observed at m/z 294.0891 (calculated 294.0894).

The XLogP3 value of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration, while a polar surface area of 78.2 Ų suggests potential bioavailability.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅N₃OS₂ | PubChem |

| Molecular Weight | 293.4 g/mol | VulcanChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bonds | 4 | PubChem |

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Thiadiazole Formation: Cyclocondensation of thiosemicarbazide with acetic anhydride yields 5-methyl-1,3,4-thiadiazol-2-amine, which is subsequently functionalized via sulfuration.

-

Piperidine Functionalization: The thiadiazole intermediate is alkylated with 4-chloromethylpiperidine under basic conditions (K₂CO₃, DMF) to introduce the piperidine scaffold.

-

Ketone Bridging: A Friedel-Crafts acylation couples the piperidine-thiadiazole intermediate with thiophene-3-carbonyl chloride in the presence of AlCl₃, forming the final product.

Optimization Challenges

Reaction yields (typically 60–75%) are sensitive to temperature control during the acylation step, as excess AlCl₃ can degrade the thiophene ring. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, confirmed by HPLC.

Analytical Characterization

-

FT-IR: Stretching vibrations at 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).

-

Single-Crystal XRD: Monoclinic crystal system (P2₁/c) with unit cell dimensions a = 10.234 Å, b = 11.995 Å, c = 12.098 Å, and β = 116.28° .

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Bioactivity (IC₅₀/MIC) | Key Structural Difference |

|---|---|---|---|

| Target Compound | C₁₃H₁₅N₃OS₂ | 18.7 µM (HepG2) | Thiophen-3-yl group |

| VC6217800 | C₁₈H₂₃N₃OS₂ | 9.2 µM (MCF-7) | Cyclopentyl-thiophene substitution |

| VC4576586 | C₁₃H₁₅N₃OS₂ | 14 µg/mL (S. aureus) | 1,2,3-Thiadiazole isomer |

The thiophen-3-yl orientation in the target compound enhances π-stacking with DNA bases compared to thiophen-2-yl analogs, potentially improving anticancer activity .

Future Directions

Priority research areas include:

-

ADMET Profiling: Predictive models indicate moderate hepatotoxicity risk (Probability = 0.67), necessitating in vitro cytochrome P450 inhibition assays.

-

Structure-Activity Relationships: Systematic modification of the thiadiazole’s methyl group to trifluoromethyl or nitro substituents could optimize target selectivity.

-

Formulation Development: Nanoencapsulation in PLGA nanoparticles may enhance aqueous solubility (currently <0.1 mg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume